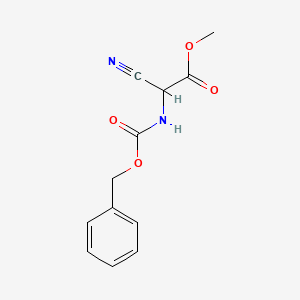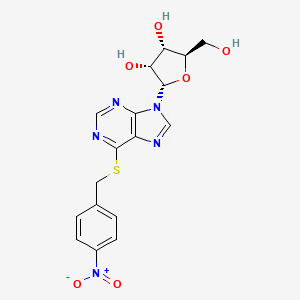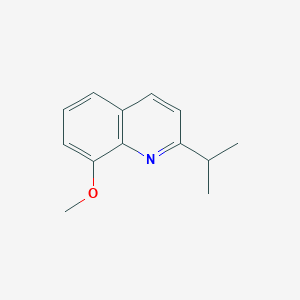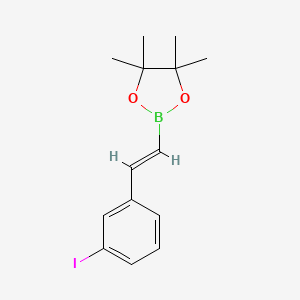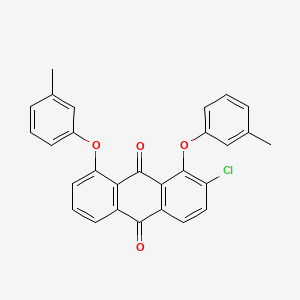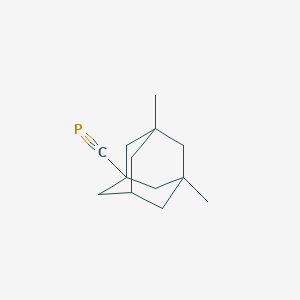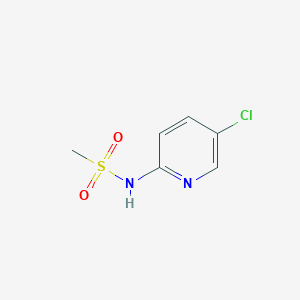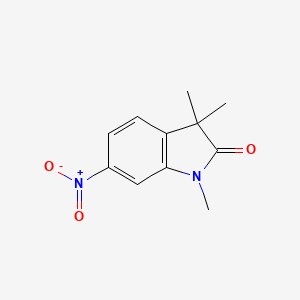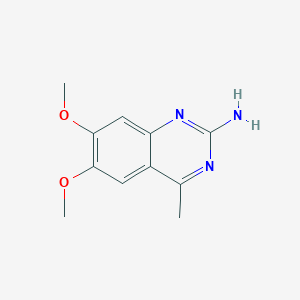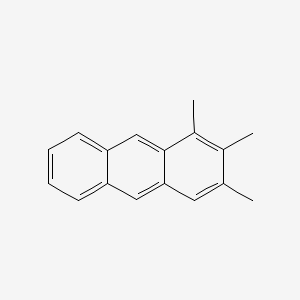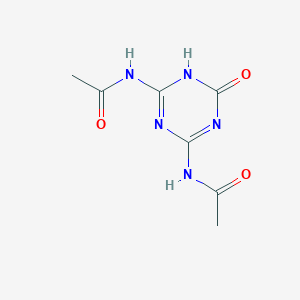
N,N'-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide: is a heterocyclic compound featuring a triazine ring substituted with acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring with acetamide substituents.
Reaction Conditions:
Temperature: Typically carried out at room temperature to moderate heat (20-60°C).
Solvent: Common solvents include water or organic solvents like ethanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups under appropriate conditions.
Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: N-oxides of the triazine ring.
Reduction Products: Hydroxyl derivatives of the original compound.
Substitution Products: Various substituted triazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism by which N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved include enzyme inhibition and signal transduction modulation.
Comparación Con Compuestos Similares
Similar Compounds
Melamine: Another triazine derivative, commonly used in the production of plastics and resins.
Cyanuric Acid: A triazine compound used in swimming pool maintenance and as a precursor for herbicides.
Aminotriazine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Propiedades
Número CAS |
914486-10-5 |
|---|---|
Fórmula molecular |
C7H9N5O3 |
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
N-(4-acetamido-6-oxo-1H-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N5O3/c1-3(13)8-5-10-6(9-4(2)14)12-7(15)11-5/h1-2H3,(H3,8,9,10,11,12,13,14,15) |
Clave InChI |
RTIFUAIHJMZJEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=NC(=O)N1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


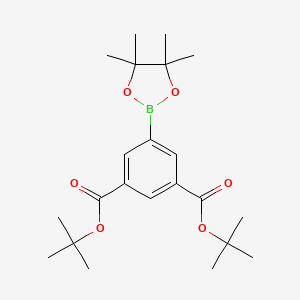
![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
